methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate
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Overview
Description
Methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₆H₁₅N₃O₄S
CAS Number: 606955-28-6
Molecular Weight: 345.38 g/mol
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Conversion of functional groups (e.g., alcohols to ketones).
Reduction: Reduction of carbonyl groups (e.g., ketones to alcohols).
Substitution: Replacement of functional groups (e.g., halogenation).
Condensation: Formation of larger molecules from smaller ones.
Common reagents and conditions would depend on the specific reaction. Major products formed would vary based on the reaction type.
Scientific Research Applications
Researchers have explored the compound’s applications in:
Medicine: Investigating its potential as a drug candidate (e.g., antimicrobial, anticancer, or anti-inflammatory properties).
Chemistry: Studying its reactivity and interactions with other molecules.
Industry: Assessing its use in materials science or catalysis.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds. Unfortunately, I don’t have a list of similar compounds readily available.
Remember that this compound’s rarity and complexity contribute to its allure for researchers
Properties
Molecular Formula |
C16H17N3O4S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl (2Z)-2-[3-[(4-methoxyphenyl)methyl]-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate |
InChI |
InChI=1S/C16H17N3O4S/c1-22-12-5-3-11(4-6-12)8-18-9-17-16-19(10-18)15(21)13(24-16)7-14(20)23-2/h3-7H,8-10H2,1-2H3/b13-7- |
InChI Key |
NMVRRHFAVGRUKA-QPEQYQDCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CN=C3N(C2)C(=O)/C(=C/C(=O)OC)/S3 |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CN=C3N(C2)C(=O)C(=CC(=O)OC)S3 |
Origin of Product |
United States |
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